But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine
Description
But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine is a chemical compound that combines the structural features of but-2-enedioic acid and 2-(2-pyrrolidin-1-ylethyl)pyridine
Properties
CAS No. |
90125-78-3 |
|---|---|
Molecular Formula |
C19H24N2O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine |
InChI |
InChI=1S/C11H16N2.2C4H4O4/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;2*5-3(6)1-2-4(7)8/h1-2,5,7H,3-4,6,8-10H2;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
ILDKWSQDHIUPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of but-2-enedioic acid with 2-(2-pyrrolidin-1-ylethyl)pyridine under specific conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Pyrrolidine: A saturated heterocyclic amine with a five-membered ring.
But-2-enedioic acid:
Uniqueness
But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine is unique due to its combined structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
